N-羟基-4-硝基苯甲酰亚胺氯

描述

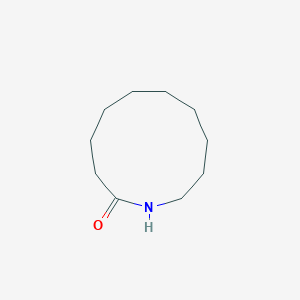

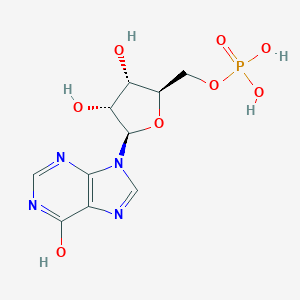

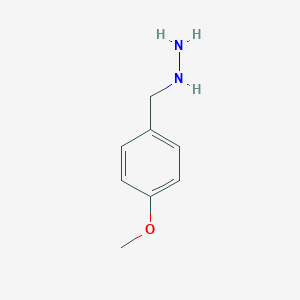

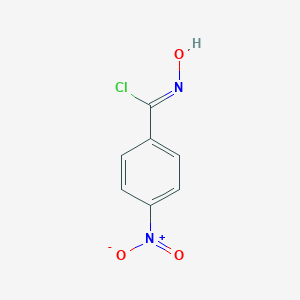

“N-hydroxy-4-nitrobenzenecarboximidoyl chloride” is a chemical compound with the molecular formula C7H5ClN2O3 . It is also known as “p-Nitrobenzohydroximoyl Chloride” and "α-Chloro-4-nitrobenzaldoxime" . It appears as a white to light yellow powder or crystal .

Molecular Structure Analysis

The molecular weight of “N-hydroxy-4-nitrobenzenecarboximidoyl chloride” is 200.58 g/mol . The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor .Physical And Chemical Properties Analysis

“N-hydroxy-4-nitrobenzenecarboximidoyl chloride” has a melting point of 123.0 to 127.0 °C . It is soluble in acetone and ether . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 376.6±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .科学研究应用

Synthesis of Organic Compounds

Alpha-Chloro-4-nitrobenzaldoxime serves as an intermediate in the synthesis of various organic compounds. Its reactivity with different nucleophiles can lead to a wide range of products, including heterocyclic compounds that are valuable in pharmaceutical research .

Analytical Chemistry

In analytical chemistry, this compound can be used to develop colorimetric assays due to its nitro group, which can undergo reduction to form colored amines. This property is useful for detecting the presence of reducing agents or for quantifying the strength of such agents .

Material Science

Researchers in material science may employ alpha-Chloro-4-nitrobenzaldoxime in the modification of surface properties of materials. By attaching this compound to polymers or coatings, one can introduce functional groups that are responsive to environmental changes .

Environmental Science

In environmental science, this compound’s derivatives can be used to trace pollution sources or to study degradation pathways of organic pollutants. Its distinct chemical signature helps in identifying its presence in complex environmental samples .

Pesticide Development

Alpha-Chloro-4-nitrobenzaldoxime can be a precursor in the synthesis of novel pesticides. Its structure allows for the creation of compounds that can disrupt the life cycle of pests without being overly toxic to non-target species .

Medicinal Chemistry

In medicinal chemistry, the compound’s ability to form stable oximes and hydrazones makes it a candidate for drug development, particularly in the design of drugs targeting neurological diseases where such functional groups are beneficial .

Photodynamic Therapy

The nitro group in alpha-Chloro-4-nitrobenzaldoxime can be utilized in photodynamic therapy as it can generate reactive oxygen species under light exposure. This characteristic is explored for treatments that require localized cell destruction, such as in cancer therapy .

Chemical Education

Lastly, alpha-Chloro-4-nitrobenzaldoxime can be used in chemical education to demonstrate various chemical reactions and synthesis techniques. Its clear reactivity patterns make it an excellent teaching tool for organic chemistry laboratories .

安全和危害

“N-hydroxy-4-nitrobenzenecarboximidoyl chloride” can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice should be sought .

属性

IUPAC Name |

(1Z)-N-hydroxy-4-nitrobenzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-7(9-11)5-1-3-6(4-2-5)10(12)13/h1-4,11H/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQHICJFBSZFMS-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/O)/Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-4-nitrobenzimidoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。